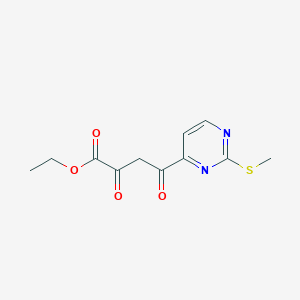
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives.
Méthodes De Préparation
The synthesis of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylsulfanylpyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Analyse Des Réactions Chimiques
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can be compared with other pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity through selective inhibition of protein kinases.
Quinazoline derivatives: These compounds also exhibit anticancer properties by targeting specific signaling pathways involved in cell growth and differentiation.
Propriétés
Formule moléculaire |
C11H12N2O4S |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H12N2O4S/c1-3-17-10(16)9(15)6-8(14)7-4-5-12-11(13-7)18-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
LCSLSVKEAQWPLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)C1=NC(=NC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















